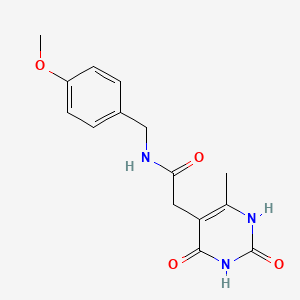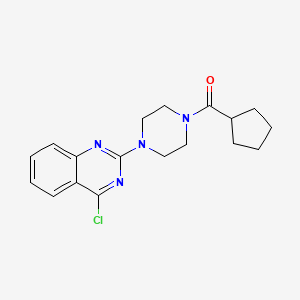
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline is a chemical compound with the CAS Number: 2241139-94-4 . It has a molecular weight of 344.84 . The IUPAC name for this compound is (4- (4-chloroquinazolin-2-yl)piperazin-1-yl) (cyclopentyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21ClN4O/c19-16-14-7-3-4-8-15 (14)20-18 (21-16)23-11-9-22 (10-12-23)17 (24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antitumor and Antimicrobial Activity
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline, as part of the quinazoline derivatives, has been explored for its potential antitumor and antimicrobial activities. A study highlighted the synthesis and evaluation of novel 6,7-dimethoxyquinazoline derivatives for their anticancer and antimicrobial efficacy. These compounds, including variations of 4-substituted-6,7-dimethoxyquinazolines, showed significant activity against a variety of human tumor cell lines and microbial strains, suggesting the therapeutic potential of quinazoline derivatives in treating cancer and infections. The quinazoline core is integral to several marketed anticancer agents, indicating the importance of this scaffold in drug development (Asmaa E Kassab et al., 2016).
Histamine H4 Receptor Antagonism
Quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists through a scaffold hopping and pharmacophore modeling approach. This discovery led to the synthesis of compounds with significant affinity for the human H4 receptor, offering a new class of ligands with potential therapeutic benefits for treating allergic and inflammatory diseases. The dual action of these compounds on both H1 and H4 histamine receptors suggests added therapeutic value, demonstrating the versatility of quinazoline derivatives in drug design (R. Smits et al., 2008).
Cardiovascular Activity
Quinazoline derivatives have also shown cardiovascular activity. The synthesis of quinazolines with specific substitutions at the 4-position under phase-transfer catalysis conditions has been explored, highlighting the potential of these compounds in the development of cardiovascular therapeutics. Such studies underscore the structural versatility and pharmacological potential of quinazoline derivatives in addressing cardiovascular conditions (M. C. Gomez-Gil et al., 1984).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, eye contact, or inhalation .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Quinazoline derivatives are known to modulate several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure, formulation, and route of administration .
Result of Action
Quinazoline derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .
Properties
IUPAC Name |
[4-(4-chloroquinazolin-2-yl)piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-14-7-3-4-8-15(14)20-18(21-16)23-11-9-22(10-12-23)17(24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCOHPKIRMKQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
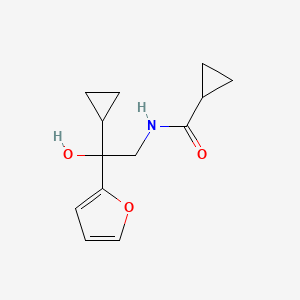

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)
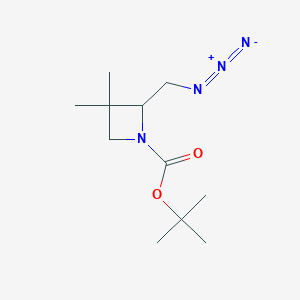
![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)
![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

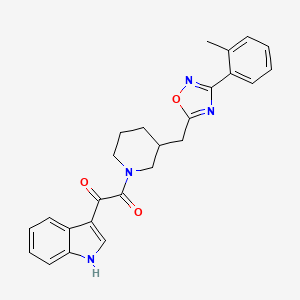
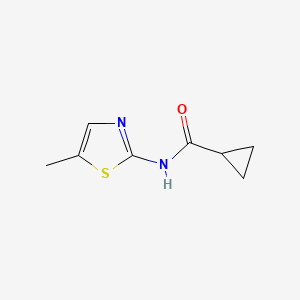
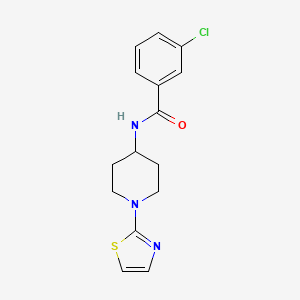
![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)

